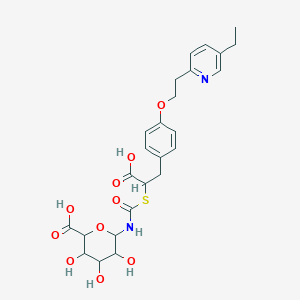

![molecular formula C21H12NO5S- B12295025 3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)

3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El isotiocianato de fluoresceína es un derivado de la fluoresceína, un compuesto orgánico sintético. Es ampliamente utilizado en varios campos científicos debido a sus propiedades fluorescentes. Descrito por primera vez en 1942, el isotiocianato de fluoresceína es la molécula original de fluoresceína funcionalizada con un grupo reactivo de isotiocianato (−N=C=S), reemplazando un átomo de hidrógeno en el anillo inferior de la estructura .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El isotiocianato de fluoresceína se sintetiza haciendo reaccionar fluoresceína con tiofosgeno en presencia de una base. La reacción suele tener lugar en un disolvente orgánico como el diclorometano o el cloroformo. Las condiciones de reacción incluyen el mantenimiento de una temperatura baja para evitar la descomposición y garantizar una atmósfera inerte para evitar reacciones secundarias no deseadas .

Métodos de producción industrial

En entornos industriales, el isotiocianato de fluoresceína se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la producción de un producto de alta calidad. El producto final suele purificarse mediante técnicas cromatográficas para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El isotiocianato de fluoresceína experimenta varias reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo isotiocianato reacciona con nucleófilos como aminas y tioles para formar derivados de tiourea.

Reacciones de adición: Puede reaccionar con aminas primarias para formar enlaces de tiourea estables.

Reactivos y condiciones comunes

Reactivos: Los reactivos comunes incluyen aminas primarias, tioles y bases como la trietilamina.

Condiciones: Las reacciones suelen llevarse a cabo en disolventes orgánicos bajo atmósferas inertes para evitar la oxidación.

Productos principales

Los principales productos formados a partir de estas reacciones son derivados de tiourea, que a menudo se utilizan como marcadores fluorescentes en varios ensayos biológicos y químicos .

Aplicaciones Científicas De Investigación

El isotiocianato de fluoresceína se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas de sus aplicaciones incluyen:

Mecanismo De Acción

El isotiocianato de fluoresceína ejerce sus efectos a través de su capacidad para formar enlaces covalentes con nucleófilos como aminas y tioles. El grupo isotiocianato reacciona con aminas primarias para formar enlaces de tiourea estables, que unen la molécula fluorescente a la biomolécula diana. Esto permite la visualización y cuantificación de las biomoléculas marcadas mediante técnicas basadas en fluorescencia .

Comparación Con Compuestos Similares

Compuestos similares

Isotiocianato de rodamina B: Otro colorante fluorescente con aplicaciones similares pero diferentes propiedades espectrales.

Alexa Fluor 488: Un derivado de la fluoresceína con mayor fotoestabilidad e intensidad de fluorescencia.

DyLight 488: Otro derivado de la fluoresceína diseñado para mayor fotoestabilidad y mayor intensidad de fluorescencia.

Singularidad

El isotiocianato de fluoresceína es único debido a su alto rendimiento cuántico y su facilidad de conjugación a biomoléculas. Sus espectros de excitación y emisión son muy adecuados para su uso con equipos de laboratorio comunes, lo que lo convierte en una sonda fluorescente versátil y ampliamente utilizada .

Propiedades

Fórmula molecular |

C21H12NO5S- |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate |

InChI |

InChI=1S/C20H12O5.CHNS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2-1-3/h1-10,21-22H;3H/p-1 |

Clave InChI |

KKHFRTZGDADRQR-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.C(#N)[S-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)